![molecular formula C6H4ClN3OS B1517388 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1105193-79-0](/img/structure/B1517388.png)
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
“5-Chlorothiophen-2-yl)methanamine” is a chemical compound with the CAS Number: 214759-22-5 . It has a molecular weight of 147.63 . The compound is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .
Molecular Structure Analysis
The InChI code for “5-Chlorothiophen-2-yl)methanamine” is 1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 . For “5-Chlorothiophen-2-yl)methanamine hydrochloride”, the InChI code is 1S/C5H6ClNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H .
Physical And Chemical Properties Analysis
“5-Chlorothiophen-2-yl)methanamine” has a density of 1.332g/cm3 . It has a boiling point of 210.56ºC at 760 mmHg . The physical form of the compound is liquid .
Scientific Research Applications
Anticancer Potential
Apoptosis Inducers & Anticancer Agents : A derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has been identified as a novel apoptosis inducer. It showed activity against breast and colorectal cancer cell lines, leading to G(1) phase arrest and apoptosis induction. This derivative also demonstrated in vivo activity in a MX-1 tumor model. The molecular target identified for this compound is TIP47, an IGF II receptor binding protein, indicating potential as an anticancer agent (Zhang et al., 2005).
Anticancer Activities of Carbazole Derivatives : Carbazole derivatives, including some oxadiazoles, have been evaluated for their anticancer activities. Compounds showed significant activity on the Human Breast Cancer Cell Line MCF7, suggesting their potential as anticancer agents (Sharma et al., 2014).
Antimicrobial and Antioxidant Properties
Antimicrobial and Antioxidant Activities : Certain 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives exhibit promising antibacterial, antifungal, and radical scavenging activities. These properties highlight their potential in the development of new antimicrobial and antioxidant agents (Saundane et al., 2013).
Antibacterial Activity : Several novel compounds with an oxadiazole structure have been synthesized and tested for their antibacterial activity, demonstrating the potential of these compounds in antibacterial applications (Naganagowda & Petsom, 2011).
Material Science Applications
- Photo- and Electro-Active Materials : Oxadiazole derivatives with amine and alkyl tail have been found to influence phase structure and emit strong blue fluorescence. This makes them potential materials for photo- and electro-active devices (Mochizuki et al., 2005).
Anti-Inflammatory Properties
- Anti-inflammatory Activities : Oxadiazole derivatives have been tested for anti-inflammatory activities, showing promise in this area. This application could be crucial for developing new anti-inflammatory drugs (Sravya et al., 2019).
Mechanism of Action
Safety and Hazards
The safety information for “5-Chlorothiophen-2-yl)methanamine” includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The same hazard statements apply to "5-Chlorothiophen-2-yl)methanamine hydrochloride" .
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISIIFVRALMMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652810 | |
Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1105193-79-0 | |
Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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